1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrrole ring system
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include other pyrrolo[2,3-c]pyridine derivatives. These compounds share the core fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have shown potent inhibitory activity against fibroblast growth factor receptors, making them promising candidates for cancer therapy.
Pyridine-3-carboxylic acid derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWBUYYYAJMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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